Shield-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die genaue Syntheseroute für Shield-1 ist nicht allgemein dokumentiert. Sie wird typischerweise durch organisch-chemische Verfahren synthetisiert. Forscher haben verschiedene Synthese-Strategien entwickelt, um diese Verbindung zu erhalten, aber detaillierte Protokolle sind oft proprietär oder unveröffentlicht.

Industrielle Produktionsmethoden: this compound wird hauptsächlich in Forschungseinrichtungen eingesetzt, und seine Produktion im industriellen Maßstab ist begrenzt. Daher gibt es keine standardisierte großtechnische Produktionsmethode für diesen Liganden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Shield-1 selbst unterliegt keinen signifikanten chemischen Reaktionen. Seine Hauptfunktion besteht darin, Proteine zu stabilisieren, indem es an die mutierte FKBP (mtFKBP)-Domäne bindet. Es nimmt nicht an typischen organischen Reaktionen teil.

Häufige Reagenzien und Bedingungen: Da this compound nicht direkt an chemischen Umwandlungen beteiligt ist, interagiert es nicht mit spezifischen Reagenzien oder Bedingungen. Seine Aktivität hängt hauptsächlich mit der Proteinstabilisierung zusammen.

Hauptprodukte: Das Haupt-"Produkt" von this compound ist das stabilisierte Fusionsprotein, das die DD-Domäne enthält. Dieses Protein reichert sich bei der Behandlung mit this compound schnell an.

Wissenschaftliche Forschungsanwendungen

Shield-1 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Zellbiologie und Proteinforschung: Forscher verwenden this compound, um die Proteinspiegel in kultivierten Zellen zu kontrollieren. Es ermöglicht die reversible und präzise Anpassung der Proteinpräsenz oder -abwesenheit.

In-vivo-Studien: this compound kann in Tiermodellen verwendet werden, um die Proteinfunktion in lebenden Organismen zu untersuchen.

ProteoTuner-Systeme: This compound ist ein wichtiger Bestandteil von ProteoTuner-Systemen, die die bedingte Expression von mtFKBP-fusionierten Proteinen ermöglichen.

5. Wirkmechanismus

This compound bindet spezifisch an die mtFKBP-Domäne und verhindert den proteasomalen Abbau. Diese Stabilisierung erfolgt posttranslational und ermöglicht die schnelle Anhäufung des Fusionsproteins. Die genauen molekularen Ziele und Pfade, die an der Wirkung von this compound beteiligt sind, sind Gegenstand aktueller Forschung.

Wirkmechanismus

Shield-1 binds specifically to the mtFKBP domain, preventing proteasomal degradation. This stabilization occurs post-translationally, allowing rapid accumulation of the fusion protein. The exact molecular targets and pathways involved in this compound’s action remain an active area of research.

Vergleich Mit ähnlichen Verbindungen

Obwohl Shield-1 in seiner Fähigkeit, Proteine über die DD-Domäne zu stabilisieren, einzigartig ist, existieren andere Liganden zur Proteinregulation. Zu den bemerkenswerten Beispielen gehören Rapamycin-basierte Systeme und Liganden, die an FKBP-Proteine binden .

Biologische Aktivität

Shield-1 (Shld1) is a synthetic ligand that plays a crucial role in the stabilization of proteins fused to FK506 binding protein 12 (FKBP12). This compound has garnered attention for its ability to modulate protein stability in living organisms, making it a valuable tool in biological research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and case studies demonstrating its applications.

This compound functions by binding specifically to the destabilizing domain (DD) of FKBP12 mutants, which are engineered to exhibit low stability. The binding of this compound effectively prevents proteasomal degradation, allowing for the accumulation and functional expression of target proteins. This mechanism is particularly useful in studies requiring controlled protein expression levels.

Key Features

- Dose-Dependent Stabilization : The stabilization effect of this compound is concentration-dependent, allowing researchers to finely tune protein levels in vivo. For instance, administration of this compound at varying doses (3-10 mg/kg) resulted in proportional increases in bioluminescent signals from luciferase fusion proteins in mouse models, demonstrating its efficacy in regulating protein expression dynamically .

- Reversibility : The effects of this compound are reversible. Upon withdrawal of the ligand, protein levels return to baseline within 48 hours, indicating that this compound does not permanently alter protein expression but rather modulates it based on availability .

In Vivo Studies

Research has shown that this compound can be delivered effectively via intraperitoneal injection, where it stabilizes proteins over extended periods. For example, mice treated with this compound every 48 hours maintained elevated luciferase activity without adverse effects on health parameters such as body weight and feeding behavior .

Table 1: Summary of In Vivo Findings with this compound

| Study Reference | Dose (mg/kg) | Duration (hours) | Observed Effect |

|---|---|---|---|

| 10 | 48 | Sustained luciferase activity | |

| 1000 | 24 | Significant fluorescence increase | |

| Varies | 8, 24, 48 | Detectable levels in serum/brain |

Tumor Regression Case Study

In a notable study involving tumor-bearing mice, administration of this compound led to significant tumor regression. Mice treated with this compound showed reduced tumor volumes compared to untreated controls. Specifically, by day 16 post-treatment, all groups receiving this compound had significantly lower tumor burdens (p<0.05), highlighting its potential in cancer therapies through regulated cytokine secretion .

Neurological Applications

This compound has also been investigated for its effects on neuronal stabilization. In experiments involving Kir2.1 channels in neurons, this compound administration resulted in enhanced neuronal silencing capabilities without long-term adverse effects on neuronal health . This suggests potential applications in neurological research and therapies.

Safety and Side Effects

Extensive studies have indicated that this compound has minimal off-target effects and does not significantly alter overall gene expression profiles in treated cells. Microarray analyses have shown that treatment with this compound leads to little to no cellular perturbation outside the intended targets . Furthermore, no adverse physiological responses were noted during long-term studies involving repeated doses.

Eigenschaften

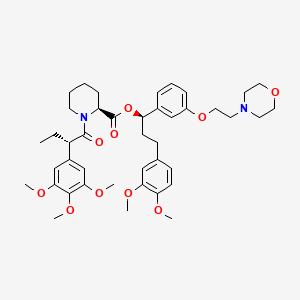

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFHJNAPXOMSRX-PUPDPRJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.